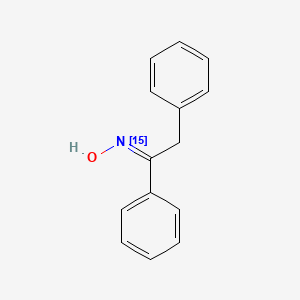
(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,2-Diphenylethanone Oxime-15N, also known as (E)-2-Phenylacetophenone Oxime-15N, is a nitrogen-15 labeled derivative of 2-Phenylacetophenone oxime. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-Diphenylethanone Oxime-15N typically involves the reaction of 2-Phenylacetophenone with hydroxylamine-15N under acidic or basic conditions to form the oxime. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of (1E)-1,2-Diphenylethanone Oxime-15N may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and yield. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1,2-Diphenylethanone Oxime-15N undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles.
Reduction: Can be reduced to amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Aplicaciones Científicas De Investigación
(1E)-1,2-Diphenylethanone Oxime-15N is utilized in various scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in isotope labeling studies to track metabolic pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Used in the synthesis of labeled compounds for quality control and analytical purposes.
Mecanismo De Acción
The mechanism of action of (1E)-1,2-Diphenylethanone Oxime-15N involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrogen-15 label allows for detailed NMR studies to elucidate the pathways and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylacetophenone Oxime: The non-labeled counterpart.
Benzophenone Oxime: Another structurally similar oxime.
Acetophenone Oxime: A simpler oxime derivative.
Uniqueness
(1E)-1,2-Diphenylethanone Oxime-15N is unique due to its nitrogen-15 isotopic labeling, which provides enhanced capabilities for detailed mechanistic studies and tracking in various scientific applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in research.
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1 |
Clave InChI |
PWCUVRROUAKTLL-MXLIBVBKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


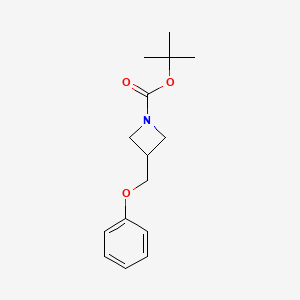
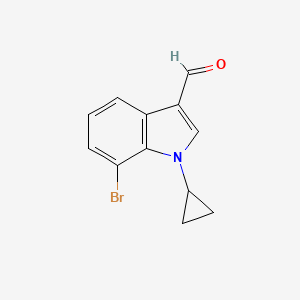
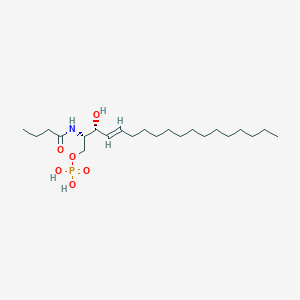

![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)

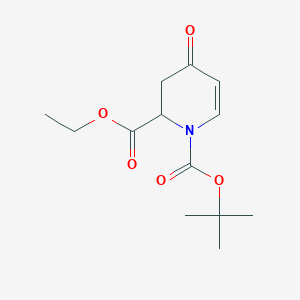
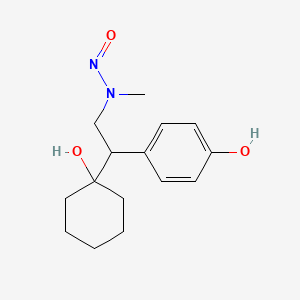

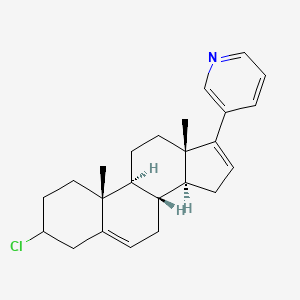
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
